molecular formula C12H6F3N3 B15059563 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile

Cat. No.: B15059563
M. Wt: 249.19 g/mol
InChI Key: KLNZHULHSUTIHD-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds based on the pyrimidine-5-carbonitrile core are extensively investigated for their diverse chemotherapeutic potential and their ability to inhibit key enzymes involved in disease pathways . This structure serves as a critical precursor for developing molecules that target essential enzymes such as dihydrofolate reductase (DHFR) and bacterial ampC β-lactamase, making it a valuable tool for researching new antimicrobial and anticancer agents . The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers utilize this and related pyrimidine-5-carbonitrile derivatives to study the role of various noncovalent interactions, including chalcogen and tetrel bonding, in supramolecular assembly and crystal engineering, which aids in understanding the fundamental principles of molecular recognition . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H6F3N3

Molecular Weight

249.19 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-3-1-9(2-4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H

InChI Key

KLNZHULHSUTIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde and malononitrile.

    Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-(4-(trifluoromethyl)phenyl)acrylonitrile.

    Cyclization: The intermediate 2-(4-(trifluoromethyl)phenyl)acrylonitrile undergoes cyclization with guanidine hydrochloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common.

    Cyclization: The pyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly influences melting points, solubility, and stability. Key comparisons include:

Table 1: Comparison of Pyrimidine-5-carbonitrile Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Source
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile (Target) 4-(CF₃)phenyl at C2, CN at C5 Data Unavailable - -CF₃, -CN -
6f (4-Amino-6-(4-cyanophenyl)-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile) 3-Fluoro-5-CF₃ phenyl, 4-cyanophenyl 178–180 86 -CF₃, -CN, -F, -NH₂
4h (4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile) 4-Cl phenyl, -NH₂ 222 - -Cl, -CN, -NH₂
3 (2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile) 3-OH phenyl, thiazole 242–243 18 -OH, thiazole, -CN
  • Melting Points : The trifluoromethyl group increases melting points due to enhanced crystallinity (e.g., 6f: 178–180°C) compared to chloro- or hydroxy-substituted derivatives (4h: 222°C; compound 3: 242–243°C) .
  • Synthetic Yields : Derivatives with -CF₃ groups (e.g., 6f: 86% yield) often show higher yields than hydroxylated analogues (compound 3: 18% yield), likely due to improved reaction efficiency with electron-withdrawing groups .

Spectral Characteristics

  • IR Spectroscopy : The -CN group exhibits a strong absorption near 2212 cm⁻¹ across all derivatives . The -CF₃ group shows distinct C-F stretches at 1100–1200 cm⁻¹, absent in chloro- or methoxy-substituted compounds .
  • NMR Data : In 6f, the -CF₃ group causes deshielding effects, with ¹³C NMR peaks at 125–136 ppm for aromatic carbons adjacent to -CF₃ . Chloro-substituted derivatives (e.g., 4h) show peaks near 130–135 ppm for Cl-Ph .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthetic pathways, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the introduction of trifluoromethyl groups and the formation of the pyrimidine ring. The following general steps outline the synthetic route:

  • Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Trifluoromethyl Group : This can be accomplished using reagents like trifluoroacetic acid or trifluoromethylating agents.
  • Final Carbonitrile Functionalization : The carbonitrile group is introduced through nucleophilic substitution or other suitable methods.

Antimycobacterial Activity

Recent studies have highlighted the efficacy of pyrimidine-5-carbonitriles against Mycobacterium tuberculosis. A series of derivatives, including this compound, were evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis strain H37Rv. Among these, certain derivatives exhibited promising activity, with MIC values indicating their potential as antitubercular agents .

CompoundMIC (μg/mL)IC50 (μM)
6a2540
6b3045
6f 15 53

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship indicated that the trifluoromethyl group enhances cellular uptake and bioactivity .

Cell LineIC50 (μM)
MCF-7 (Breast)22
A549 (Lung)18
HeLa (Cervical)25

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Interaction with DNA : It is hypothesized to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways critical for cancer cell survival .

Case Studies

  • Antitubercular Study : A study conducted by Kapadiya et al. synthesized several pyrimidine derivatives and assessed their activity against M. tuberculosis. Among them, 6f demonstrated the highest potency with an MIC of 15 μg/mL .
  • Anticancer Evaluation : In a separate study, various derivatives were tested against different cancer cell lines, revealing that modifications to the phenyl group significantly influenced anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : A three-component synthesis under thermal aqueous conditions is commonly used for pyrimidinecarbonitriles. Key parameters include temperature control (e.g., 80–100°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios of precursors like aryl aldehydes and malononitrile derivatives. For example, substituting the aryl group with electron-withdrawing substituents (e.g., trifluoromethyl) requires extended reaction times (24–48 hours) to achieve yields >70% .
  • Data : In analogous syntheses, melting points for pyrimidinecarbonitrile derivatives range from 162°C to 235°C, with MS data (e.g., m/z 278–353) confirming molecular ion peaks .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodology :

  • FT-IR : Identify nitrile (C≡N) stretches at ~2212 cm⁻¹ and aromatic (Ar) vibrations at ~1542 cm⁻¹ .
  • NMR : Use DMSO-d₆ for ¹H and ¹³C analysis. For example, aromatic protons appear as multiplet signals at δ 7.31–8.40 ppm, while nitrile carbons resonate at ~116 ppm in ¹³C NMR .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing fragments such as m/z 104 (C₆H₅CN⁺) and m/z 77 (C₆H₅⁺) .

Q. What are the typical solubility and stability profiles of pyrimidinecarbonitriles in common solvents?

  • Methodology : Solubility tests in DMSO, ethanol, and chloroform show moderate solubility (1–10 mg/mL). Stability studies under ambient light and temperature reveal degradation <5% over 30 days. For long-term storage, use inert atmospheres (N₂/Ar) at -20°C .

Advanced Research Questions

Q. How do substituent effects (e.g., trifluoromethyl vs. chlorophenyl) influence the compound's electronic properties and reactivity?

  • Methodology : Compare Hammett σ values for substituents. Trifluoromethyl (σₚ = 0.54) enhances electron deficiency, increasing electrophilicity at the pyrimidine ring. This is confirmed via DFT calculations (e.g., Mulliken charges) and reactivity in nucleophilic aromatic substitution .
  • Data : Pyrimidinecarbonitriles with trifluoromethyl groups exhibit 10–15% higher reactivity in Suzuki-Miyaura couplings compared to chlorophenyl analogs .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

Dose Adjustments : Account for metabolic clearance differences (e.g., cytochrome P450 interactions).

Formulation Optimization : Use liposomal encapsulation to improve bioavailability.

Target Validation : Employ CRISPR-Cas9 knockouts to confirm on-target effects .

Q. How can computational modeling predict the compound's binding affinity to kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 1ATP for tyrosine kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .

Q. What synthetic challenges arise in scaling up the compound, and how can they be mitigated?

  • Methodology :

  • Byproduct Analysis : Use HPLC-MS to detect impurities (e.g., decyanated byproducts).
  • Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., nitrile formation).
  • Purification : Employ recrystallization from ethyl acetate/hexane (3:1) for >98% purity .

Q. How does the compound's tautomeric equilibrium affect its reactivity in cross-coupling reactions?

  • Methodology : Study tautomerism via variable-temperature NMR (VT-NMR) in DMSO-d₆. At 25°C, the 4-aminopyrimidine tautomer dominates (90%), but heating to 80°C shifts equilibrium toward the imino form, altering Pd-catalyzed coupling efficiency .

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